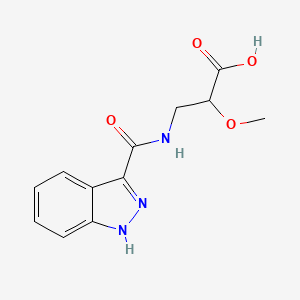![molecular formula C8H12ClN3O4S B6633374 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid](/img/structure/B6633374.png)
2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid, also known as CPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid exerts its therapeutic effects through the inhibition of enzymes involved in cancer cell growth and inflammation. Specifically, 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid targets the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells and plays a role in tumor growth and metastasis. 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid also inhibits the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid can reduce tumor growth and inflammation in animal models. 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Advantages and Limitations for Lab Experiments
2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid has several advantages for use in lab experiments, including its high purity, good solubility, and favorable pharmacokinetic profile. However, 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid also has some limitations, including its relatively high cost and limited availability.
Future Directions
There are several future directions for research on 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid. First, further studies are needed to elucidate the mechanism of action of 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid and its potential therapeutic targets. Second, more studies are needed to evaluate the efficacy and safety of 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid in animal models and human clinical trials. Third, 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid could be further optimized for use as a diagnostic tool in cancer imaging. Finally, 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid could be used as a starting point for the development of new compounds with improved therapeutic properties.
Synthesis Methods
2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methylpyrazole-3-carboxylic acid with thionyl chloride, followed by the reaction with 1,4-butanediamine and sulfonyl chloride. This method has been optimized to produce high yields of 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid with good purity.
Scientific Research Applications
2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Studies have shown that 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid can inhibit the growth of cancer cells and reduce inflammation in animal models. 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid has also been investigated for its potential use as a diagnostic tool in cancer imaging.
properties
IUPAC Name |
2-[(4-chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O4S/c1-3-6(8(13)14)11-17(15,16)7-5(9)4-10-12(7)2/h4,6,11H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWPSYVZPABGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=C(C=NN1C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)
![3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633293.png)
![2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol](/img/structure/B6633294.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6633300.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid](/img/structure/B6633304.png)
![4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633310.png)
![3-[(4-Iodobenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633339.png)

![3-[(4-Bromo-2-methoxybenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633347.png)
![3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B6633348.png)
![N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B6633354.png)
![N-[(4-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6633355.png)
![2-[1-(4-Chloro-2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B6633358.png)
![4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol](/img/structure/B6633368.png)